molecular formula C8H8N2O B025935 6-Ethoxypyridine-3-carbonitrile CAS No. 106853-78-5

6-Ethoxypyridine-3-carbonitrile

Cat. No. B025935
Key on ui cas rn: 106853-78-5
M. Wt: 148.16 g/mol
InChI Key: RBOHCYKUZOVCGH-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add a solution of 1M BH3-THF complex in THF (7 mL, 7 mmol) to a solution of 6-(ethoxy)nicotinonitrile (911 mg, 4.41 mmol) in anhydrous THF (7 mL) and stir the mixture overnight at reflux. Add a second aliquot of 1M BH3-THF complex in THF (7 mL, 7 mmol) and stir the mixture overnight at reflux. Add 5N aqueous HCl (10 mL) cautiously and stir the mixture overnight at room temperature. Concentrate in vacuo then dissolve the crude mixture in methanol and filter through an SCX column eluting with methanol followed by 3M ammonia in methanol to obtain the title compound (250 mg, 40%). MS (ES+) m/z: 153 (M+H)+.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
911 mg
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][N:5]=1)[CH3:2].Cl>C1COCC1>[NH2:9][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([O:3][CH2:1][CH3:2])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
911 mg
Type
reactant
Smiles
C(C)OC1=NC=C(C#N)C=C1
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stir the mixture overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stir the mixture overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
then dissolve the crude mixture in methanol
FILTRATION
Type
FILTRATION
Details
filter through an SCX column
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C=CC(=NC1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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